molecular formula C27H36O8 B080296 Alloglaucotoxigenin, 3,15-diacetate CAS No. 14155-64-7

Alloglaucotoxigenin, 3,15-diacetate

Cat. No.: B080296
CAS No.: 14155-64-7
M. Wt: 488.6 g/mol
InChI Key: FRHFSDRZEDYXNN-LFBBTVOLSA-N
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Description

Alloglaucotoxigenin, 3,15-diacetate is a diacetylated derivative of alloglaucotoxigenin, a steroidal or triterpenoid backbone. Its parent structure, alloglaucotoxigenin, may confer inherent biological activity, with acetylation modulating pharmacokinetic properties .

Properties

CAS No.

14155-64-7

Molecular Formula

C27H36O8

Molecular Weight

488.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10R,13R,14S,15R,17R)-15-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C27H36O8/c1-15(29)34-19-6-9-26(14-28)18(11-19)4-5-21-20(26)7-8-25(3)22(17-10-24(31)33-13-17)12-23(27(21,25)32)35-16(2)30/h10,14,18-23,32H,4-9,11-13H2,1-3H3/t18-,19-,20-,21+,22+,23+,25+,26+,27+/m0/s1

InChI Key

FRHFSDRZEDYXNN-LFBBTVOLSA-N

SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3([C@@H](C[C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C=O

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Diacetate Compounds

The diacetate functional group is prevalent across diverse chemical classes. Below is a comparative analysis of Alloglaucotoxigenin, 3,15-diacetate with other diacetate-containing compounds, focusing on structural features, applications, and physicochemical properties.

Table 1: Comparison of Diacetate Compounds

Compound Name Parent Structure Acetate Positions Key Applications Stability/Safety References
This compound Steroid/Triterpenoid 3, 15 Potential: Bioactive agents (e.g., anti-inflammatory, anticancer) Hypothesized: Enhanced lipophilicity and metabolic stability N/A*
Glycerol diacetate Glycerol 1,2 or 1,3 Flavoring agent, solvent (GRAS status) High solubility in polar solvents; low toxicity
Stannous diacetate Tin complex N/A (coordination complex) Catalyst in polyurethane synthesis Thermally stable; efficient polymerization
Fluorescein diacetate Fluorescein Hydroxyl groups Nucleic acid staining (cell permeability) Hydrolyzed intracellularly to fluorescent product
Diethyl 2,2'-...diacetate (3b, 4g) Hydantoin derivative Imidazolidine ring UV filters (UVB/UVA protection) High photostability; non-cytotoxic up to 50 µM

Note: Direct data on this compound is absent in the provided evidence; comparisons are inferred from structural analogs.

Functional and Structural Insights

  • Lipophilicity and Bioactivity: Diacetates like this compound may exhibit enhanced bioavailability compared to non-acetylated analogs. For example, hydantoin-based diacetates (e.g., compound 3b) demonstrate improved solubility in macrogol formulations, critical for topical UV protection . Similarly, glycerol diacetate’s ester groups enhance its utility as a flavoring solvent .
  • Stability: Stannous diacetate and dibutyltin diacetate are thermally stable catalysts in polyurethane production, resisting degradation at high temperatures . This suggests that this compound’s acetyl groups could confer resistance to enzymatic hydrolysis or oxidative degradation.
  • Safety : Hydantoin diacetates (e.g., 3b, 4g) show low cytotoxicity in human skin cells and lack estrogenic activity, highlighting the safety of diacetate moieties in biomedical applications .

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